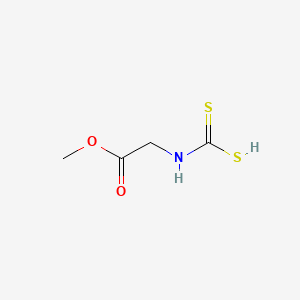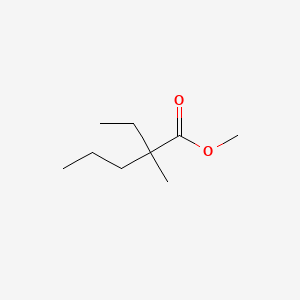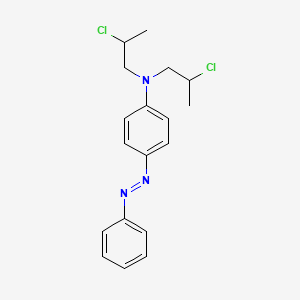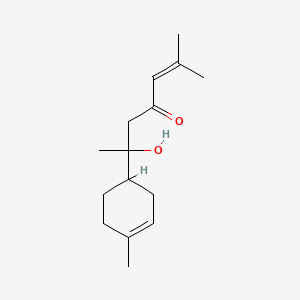
(2-Methoxy-2-oxoethyl)carbamodithioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxy-2-oxoethyl)carbamodithioic acid is an organic compound with a unique structure that includes both carbamodithioic and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-2-oxoethyl)carbamodithioic acid typically involves the reaction of methoxyacetic acid with carbon disulfide and an amine. The reaction conditions often include a base to facilitate the formation of the carbamodithioic acid group. The process can be summarized as follows:
- Methoxyacetic acid is reacted with carbon disulfide in the presence of a base.
- An amine is then added to the reaction mixture to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
(2-Methoxy-2-oxoethyl)carbamodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioic acid group to thiols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
(2-Methoxy-2-oxoethyl)carbamodithioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism by which (2-Methoxy-2-oxoethyl)carbamodithioic acid exerts its effects involves interactions with specific molecular targets. The carbamodithioic acid group can interact with metal ions and enzymes, affecting their activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior.
類似化合物との比較
Similar Compounds
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide: This compound shares the methoxy and oxoethyl groups but has a different overall structure and properties.
3-(2-Methoxy-2-oxoethyl)phenylboronic acid: Another compound with a methoxy and oxoethyl group, used in proteomics research.
Uniqueness
(2-Methoxy-2-oxoethyl)carbamodithioic acid is unique due to its combination of carbamodithioic and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C4H7NO2S2 |
|---|---|
分子量 |
165.2 g/mol |
IUPAC名 |
(2-methoxy-2-oxoethyl)carbamodithioic acid |
InChI |
InChI=1S/C4H7NO2S2/c1-7-3(6)2-5-4(8)9/h2H2,1H3,(H2,5,8,9) |
InChIキー |
UJKRPDKYVMLKCB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
![(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)

![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)



![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)

![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)

![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)
